1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride
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Overview
Description
1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromenyl group attached to a pyridinium ion, forming a unique structure that exhibits interesting chemical and biological properties. The chromenyl group is derived from coumarin, a naturally occurring compound known for its diverse pharmacological activities.
Preparation Methods
The synthesis of 1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-2H-chromen-3-yl derivatives and pyridine.
Reaction Conditions: The chromenyl derivative is reacted with pyridine in the presence of a suitable chlorinating agent, such as thionyl chloride or phosphorus trichloride, to form the pyridinium chloride salt.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide, methoxide, or amine groups.
Major Products: The major products formed from these reactions include various substituted chromenyl derivatives and pyridinium salts.
Scientific Research Applications
1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(2-oxo-2H-chromen-3-yl)-1lambda5-pyridin-1-ylium chloride can be compared with other similar compounds, such as:
2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromenyl group but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridinium salts: Similar to this compound, pyridinium salts have a pyridinium ion but differ in their attached groups, affecting their reactivity and applications.
Properties
IUPAC Name |
3-pyridin-1-ium-1-ylchromen-2-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10NO2.ClH/c16-14-12(15-8-4-1-5-9-15)10-11-6-2-3-7-13(11)17-14;/h1-10H;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJWUZPCCZTTFK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC3=CC=CC=C3OC2=O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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